(2-Bromo-3-methylphenyl)(3,3-difluoroazetidin-1-yl)methanone
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Overview
Description
(2-Bromo-3-methylphenyl)(3,3-difluoroazetidin-1-yl)methanone is an organic compound that features a brominated aromatic ring and a difluoroazetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-methylphenyl)(3,3-difluoroazetidin-1-yl)methanone typically involves the reaction of 2-bromo-3-methylbenzoyl chloride with 3,3-difluoroazetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3-methylphenyl)(3,3-difluoroazetidin-1-yl)methanone can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the aromatic ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Oxidation: 2-Bromo-3-methylbenzoic acid.
Reduction: (2-Bromo-3-methylphenyl)(3,3-difluoroazetidin-1-yl)methanol.
Scientific Research Applications
(2-Bromo-3-methylphenyl)(3,3-difluoroazetidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the design of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2-Bromo-3-methylphenyl)(3,3-difluoroazetidin-1-yl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The difluoroazetidine moiety can enhance the compound’s stability and bioavailability, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone
- (2-Bromo-3-methylphenyl)(piperidin-1-yl)methanone
- (2-Bromo-3-methylphenyl)(morpholin-1-yl)methanone
Uniqueness
(2-Bromo-3-methylphenyl)(3,3-difluoroazetidin-1-yl)methanone is unique due to the presence of the difluoroazetidine ring, which imparts distinct chemical and biological properties. This moiety can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in medicinal chemistry and drug development.
Properties
IUPAC Name |
(2-bromo-3-methylphenyl)-(3,3-difluoroazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF2NO/c1-7-3-2-4-8(9(7)12)10(16)15-5-11(13,14)6-15/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYESOYITHIJBPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CC(C2)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF2NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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